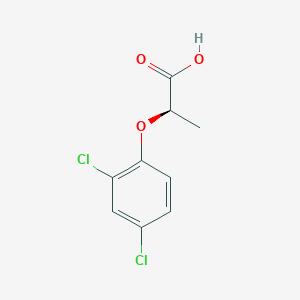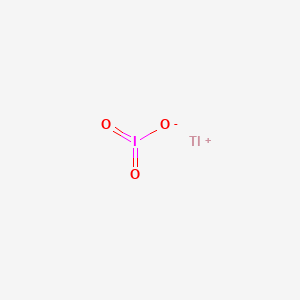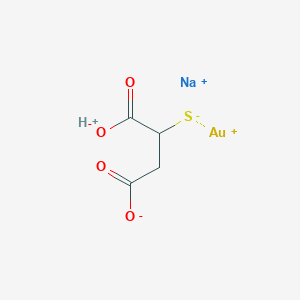![molecular formula C28H32ClNO B076540 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine CAS No. 13073-86-4](/img/structure/B76540.png)
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine, also known as Venlafaxine, is a synthetic phenylethylamine derivative that is commonly used as an antidepressant. This compound belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are known to be effective in the treatment of depression and anxiety disorders. In
Wirkmechanismus
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. By blocking the reuptake of these neurotransmitters, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine increases their levels in the synaptic cleft, thereby enhancing their effects on the postsynaptic receptors. This mechanism of action is similar to that of other SNRIs such as duloxetine and desvenlafaxine.
Biochemische Und Physiologische Effekte
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These effects may contribute to the antidepressant and anxiolytic properties of 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine also has some limitations. It has a relatively short half-life, which may require frequent dosing in some experimental protocols. Additionally, it can have off-target effects on other neurotransmitter systems, which may complicate data interpretation.
Zukünftige Richtungen
For research on 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine include the development of more selective SNRIs, exploring its potential use in the treatment of other psychiatric disorders, and investigating its biochemical and physiological effects.
Synthesemethoden
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorophenylacetonitrile with 1,2,3,4-tetrahydronaphthalen-1-ol to form 2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This intermediate is then reacted with 4-(2-bromoethoxy)phenol to form 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanol. The final step involves the conversion of this intermediate to 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine by reacting it with diethylamine.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been investigated for its potential use in the treatment of neuropathic pain, hot flashes in menopausal women, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
13073-86-4 |
|---|---|
Produktname |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
Molekularformel |
C28H32ClNO |
Molekulargewicht |
434 g/mol |
IUPAC-Name |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H32ClNO/c1-3-30(4-2)19-20-31-25-16-11-23(12-17-25)28-26-8-6-5-7-21(26)13-18-27(28)22-9-14-24(29)15-10-22/h5-12,14-17,27-28H,3-4,13,18-20H2,1-2H3 |
InChI-Schlüssel |
VVOIPUCATYCKHR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



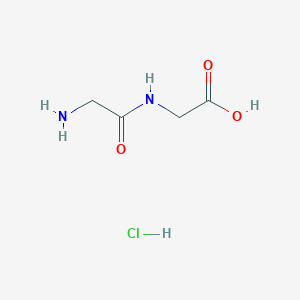
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
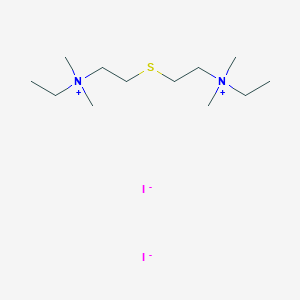
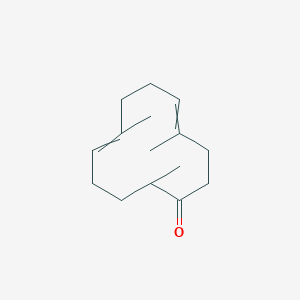
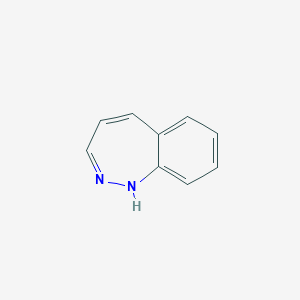


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
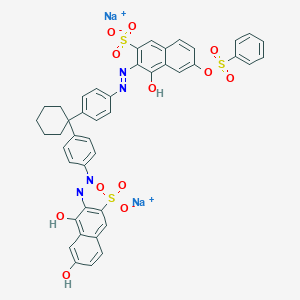
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
